Saridegib

Catalog No.
S548744
CAS No.
1037210-93-7
M.F
C29H48N2O3S
M. Wt
504.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saridegib

CAS Number

1037210-93-7

Product Name

Saridegib

IUPAC Name

N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide

Molecular Formula

C29H48N2O3S

Molecular Weight

504.8 g/mol

InChI

InChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1

InChI Key

HZLFFNCLTRVYJG-WWGOJCOQSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1

Solubility

Soluble in DMSO

Synonyms

IPI 926; IPI-926; IPI926; Saridegib; Patidegip.

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1

Description

The exact mass of the compound Saridegib is 504.33856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Veratrum Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Saridegib, also known as IPI-926, is a small molecule inhibitor that targets a protein called smoothened homologue (SMO). SMO is part of the hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue repair in adults. However, abnormal activation of this pathway can contribute to cancer development [].

Inhibition of the Hedgehog Signaling Pathway

Research suggests that Saridegib functions by binding to the SMO protein, thereby blocking its activity and preventing the downstream effects of the hedgehog signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting SMO, Saridegib has the potential to disrupt cancer cell growth and promote cell death [].

Potential Applications in Cancer Treatment

Preclinical studies using cell lines and animal models have shown promise for Saridegib in treating various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer [, ]. These studies suggest that Saridegib may be effective in shrinking tumors and improving survival rates.

Here's a breakdown of some specific research areas:

  • Basal Cell Carcinoma: Basal cell carcinoma is the most common type of skin cancer. Studies have shown that Saridegib can be effective in treating advanced or metastatic basal cell carcinoma, especially in cases where other treatment options have failed [].
  • Medulloblastoma: Medulloblastoma is an aggressive form of brain cancer that primarily affects children. Research suggests that Saridegib may be beneficial in treating medulloblastoma, particularly in combination with other therapies.
  • Pancreatic Cancer: Pancreatic cancer is a highly aggressive and difficult-to-treat malignancy. Studies have investigated the use of Saridegib, alone or in combination with other chemotherapeutic agents, for pancreatic cancer treatment. However, the results have been mixed, and further research is needed to determine its efficacy in this context.

It is important to note that these are just a few examples, and research on Saridegib for various cancers is ongoing.

Please note:

  • While Saridegib shows promise in preclinical studies, its effectiveness and safety in humans need further evaluation through clinical trials.
  • This information is for general knowledge purposes only and should not be interpreted as medical advice.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

504.33856

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JT96FPU35X

Drug Indication

Treatment of naevoid basal-cell carcinoma syndrome (Gorlin syndrome)

Pharmacology

Patidegib is an orally bioavailable, cyclopamine-derived inhibitor of the Hedgehog (Hh) pathway with potential antineoplastic activity. Specifically, patidegib binds to and inhibits the cell membrane-spanning G-protein coupled receptor SMO, which may result in the suppression of Hh pathway signaling and a decrease in tumor cell proliferation and survival. SMO is activated upon binding of Hh ligand to the cell surface receptor Patched (PTCH); inappropriate activation of Hh signaling and uncontrolled cellular proliferation may be associated with SMO mutations. The Hh signaling pathway plays an important role in proliferation of neuronal precursor cells in the developing cerebellum and other tissues.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Frizzled / Smoothened family
Smoothened
SMO [HSA:6608] [KO:K06226]

Other CAS

1037210-93-7

Wikipedia

Saridegib

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-07-15
1. Austad, B.; Bahadoor, A.; Belani, J. D.; Janardanannair, S.; Johannes, C. W.; Keaney, G. F.; Lo, C. K.; Wallerstein, S. L. Enzymatic transamination of cyclopamine analogs. WO2011017551A1.

Explore Compound Types